(2R,3R,4R,5R,6R)-2-{[(2S,3R,4R,5R)-2,5-Bis(chloromethyl)-3,4-dihydroxytetrahydrofuran-2-YL]oxy}-5-chloro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol
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Overview
Description
Sucralose is a zero-calorie artificial sweetener that has revolutionized the food and beverage industry since its approval. Chemically distinct from sugar, sucralose is about 600 times sweeter than sucrose, making it an exceptionally potent sweetener . Its unique chemical structure enables it to deliver a sugar-like taste without calories, appealing to both health-conscious consumers and manufacturers aiming to reduce sugar content in their products . Unlike many artificial sweeteners, sucralose does not have a bitter aftertaste and is heat stable, which makes it suitable for cooking and baking .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sucralose begins with sucrose, a disaccharide composed of glucose and fructose. The transformation involves selective chlorination where three hydroxyl groups of sucrose are substituted with chlorine atoms . This reaction is typically carried out using a triphasic mixture involving water, pyridine, and toluene, catalyzed by tertiary amine bases . The specific chlorination not only intensifies its sweetness but also significantly alters its metabolic pathway in the human body, making it non-caloric .
Industrial Production Methods: In industrial settings, the preparation of sucralose involves several steps:
Chlorination: Sucrose is reacted with a chlorinating reagent in a non-proton type polar solvent to form chlorinated sucrose.
Formation of Sucralose-6-Acetate: The chlorinated sucrose is then reacted with a carboxylate salt to form sucralose-6-acetate.
De-acylation: Finally, the sucralose-6-acetate is de-acylated in a sodium methoxide/methanol system to produce the desired product, sucralose.
Chemical Reactions Analysis
Types of Reactions: Sucralose undergoes various chemical reactions, including:
Substitution Reactions: The selective chlorination of sucrose is a substitution reaction where hydroxyl groups are replaced by chlorine atoms.
Hydrolysis: Sucralose can undergo hydrolysis under certain conditions, although it is generally stable in aqueous solutions.
Common Reagents and Conditions:
Chlorinating Reagents: Used in the initial chlorination step to replace hydroxyl groups with chlorine atoms.
Carboxylate Salts: Used in the formation of sucralose-6-acetate.
Sodium Methoxide/Methanol: Used in the de-acylation step to produce sucralose.
Major Products:
Sucralose-6-Acetate: An intermediate product formed during the synthesis of sucralose.
Sucralose: The final product, a stable, non-caloric sweetener.
Scientific Research Applications
Sucralose has a wide range of scientific research applications:
Mechanism of Action
Sucralose exerts its effects primarily through its interaction with sweet taste receptors on the tongue, which send signals to the brain to perceive sweetness . Unlike sucrose, sucralose is not metabolized by the body and passes through the gastrointestinal tract unchanged . This unique property makes it a non-caloric sweetener. Additionally, sucralose has been shown to affect gut microbiota and metabolic pathways, although the exact mechanisms are still under investigation .
Comparison with Similar Compounds
Aspartame: Another artificial sweetener, about 200 times sweeter than sucrose.
Acesulfame Potassium: A calorie-free sweetener, about 200 times sweeter than sucrose.
Saccharin: An artificial sweetener, about 300-400 times sweeter than sucrose.
Uniqueness of Sucralose:
Sweetness Intensity: Sucralose is about 600 times sweeter than sucrose, making it one of the most potent sweeteners.
Heat Stability: Unlike many other artificial sweeteners, sucralose is stable under heat, making it suitable for cooking and baking.
Non-Caloric: Sucralose is not metabolized by the body, contributing zero calories to the diet.
Properties
Molecular Formula |
C12H19Cl3O8 |
---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6R)-2-[(2S,3R,4R,5R)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2/t4-,5+,6-,7-,8-,9+,10+,11+,12+/m0/s1 |
InChI Key |
BAQAVOSOZGMPRM-JVFSCRHWSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@@H]([C@H]([C@@H](O2)CCl)O)O)CCl)O)O)Cl)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O |
Origin of Product |
United States |
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